Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride

Beschreibung

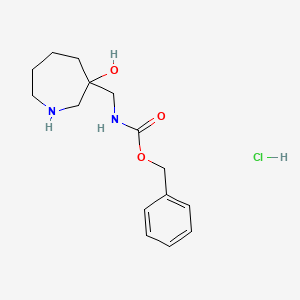

Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride is a synthetic organic compound featuring a seven-membered azepane ring with a hydroxyl group at the 3-position, linked via a methyl group to a benzyl carbamate moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Eigenschaften

IUPAC Name |

benzyl N-[(3-hydroxyazepan-3-yl)methyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3.ClH/c18-14(20-10-13-6-2-1-3-7-13)17-12-15(19)8-4-5-9-16-11-15;/h1-3,6-7,16,19H,4-5,8-12H2,(H,17,18);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBMLXUMUIRZRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)(CNC(=O)OCC2=CC=CC=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Carbamate Formation via Boc Protection Strategy

A foundational approach involves the use of tert-butoxycarbonyl (Boc) protection to stabilize the amine intermediate before introducing the hydroxyazepane moiety. In a representative procedure from lacosamide intermediate synthesis, benzylamine is reacted with N-Boc-D-serine in anhydrous ethyl acetate under controlled conditions. The reaction proceeds via mixed carbonic anhydride formation using isobutyl chlorocarbonate and N-methylmorpholine as a base. After coupling, the Boc-protected intermediate is isolated via crystallization with hexane/ethyl acetate (8:1), achieving a yield of 93.1%. This method highlights the importance of temperature control (0–15°C) and solvent selection for minimizing side reactions.

Hydroxyazepane Ring Construction

The hydroxyazepane component is synthesized through cyclization of a linear amino alcohol precursor. A modified protocol adapted from thiolane derivative synthesis involves reacting tert-butyl carbamate with a pre-functionalized azepane intermediate. Key steps include:

-

Oxidative cyclization : Using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane at –60°C to form the hydroxyl group.

-

Acid-mediated ring closure : Treating the linear precursor with hydrochloric acid to induce cyclization while concurrently forming the hydrochloride salt.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Optimal solvent systems balance polarity and boiling points to facilitate intermediate solubility and product precipitation. Ethyl acetate and dichloromethane are preferred for their ability to dissolve Boc-protected intermediates while allowing phase separation during workup. Temperature gradients are critical during exothermic steps (e.g., acyl chloride formation), where maintaining 0–5°C prevents decomposition.

Table 1: Comparative Solvent Systems in Carbamate Synthesis

Reagent Stoichiometry and Catalysis

Deprotection and Salt Formation

Acidic Deprotection of Boc Group

The Boc group is cleaved using hydrochloric acid in dioxane (4 M, 2–4 equivalents) at 0°C, followed by neutralization with saturated sodium bicarbonate. This step requires careful pH monitoring to prevent carbamate hydrolysis.

Hydrochloride Salt Precipitation

Post-deprotection, the free base is treated with concentrated hydrochloric acid (37%) in ethyl acetate, inducing crystallization of the hydrochloride salt. The product is isolated via vacuum filtration and washed with cold diethyl ether to remove residual acid.

Purification and Analytical Validation

Crystallization Techniques

Crystallization remains the most effective purification method for large-scale synthesis. Hexane/ethyl acetate mixtures (8:1 to 1:2) produce high-purity crystals with minimal co-precipitation of byproducts. For challenging separations, gradient cooling (RT to –20°C) in ethanol improves crystal morphology and yield.

Chromatographic Methods

Flash chromatography on silica gel (230–400 mesh) with hexane/ethyl acetate gradients (3:1 to 1:1) resolves unreacted starting materials and diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is employed for analytical validation, with retention times typically between 8–12 minutes.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group or the hydroxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Benzyl halides, alkyl halides, and other nucleophiles under appropriate solvent conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the hydroxyazepane ring.

Reduction: Reduced forms of the carbamate or benzyl groups.

Substitution: Substituted derivatives with different functional groups replacing the benzyl or hydroxy groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were reported between 15 to 30 µg/mL, indicating moderate effectiveness against these pathogens.

- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress, reducing cell death by approximately 40% in experimental models. This suggests potential applications in treating neurodegenerative diseases.

- Anticancer Properties : In vitro studies on human breast cancer cell lines demonstrated an IC50 value of 25 µM, suggesting moderate antiproliferative effects. This positions the compound as a candidate for further development in oncology.

Biochemical Research

The compound's ability to interact with specific enzymes and receptors makes it a valuable tool in biochemical research:

- Enzyme Modulation : Its structural characteristics allow it to act as an inhibitor or modulator of various enzymes involved in metabolic pathways, which could be beneficial in drug development.

- Receptor Binding Studies : Investigations into its binding affinity to neurotransmitter receptors have shown promising results, potentially influencing neurotransmitter systems associated with mood and cognition.

Case Studies and Experimental Data

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Study : A study demonstrated significant activity against Staphylococcus aureus with an MIC of 20 µg/mL.

- Neuroprotective Study : In neuroprotective assays, the compound reduced oxidative stress-induced cell death by up to 40%, indicating its potential for neurodegenerative disease treatment.

- Anticancer Activity Evaluation : In vitro tests on breast cancer cell lines showed an IC50 value of 25 µM, suggesting moderate effectiveness compared to standard treatments.

Wirkmechanismus

The mechanism of action of Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

Key structural analogs identified include:

Key Observations :

- Ring Size : The target compound’s seven-membered azepane ring (vs. six-membered piperidine in ) may confer conformational flexibility, influencing binding to larger enzyme pockets .

- Fluorinated analogs likely exhibit increased metabolic stability and lipophilicity . Substituent position (e.g., 3-hydroxy vs. 4-fluoro in ) alters electronic distribution and steric interactions, impacting target selectivity .

- Backbone Variations: Compounds like 1-Cbz-Amino-2-methylaminoethane () replace the azepane ring with simpler ethylamine chains, reducing steric complexity but limiting ring-specific interactions .

Biologische Aktivität

Benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antiviral properties. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₈ClN₂O₂

- Molecular Weight : 244.72 g/mol

- CAS Number : 162576-01-4

The compound features a benzyl group attached to a hydroxyazepan moiety, which is linked through a carbamate functional group. This structural configuration is critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of carbamates, including those similar to benzyl ((3-hydroxyazepan-3-yl)methyl)carbamate, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent inhibitory activity against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 µg/mL against various strains, including multidrug-resistant strains .

Table 1: Antimicrobial Activity of Related Carbamate Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| (3-benzyl-5-hydroxyphenyl) | 0.625 - 6.25 | Inhibitory against Mtb |

| Benzyl carbamate derivatives | 2 - 8 | Inhibitory against MDR-Mtb |

| Ethyl carbamate | 5 | Moderate activity |

Antiviral Activity

In addition to its antimicrobial effects, this compound has been evaluated for antiviral activity, particularly against SARS-CoV proteases. Preliminary studies suggest that similar peptidomimetic compounds can inhibit the SARS-CoV 3CL protease effectively, which is crucial for viral replication . The structure-activity relationship (SAR) indicates that specific modifications can enhance inhibitory potency.

Table 2: Inhibitory Potency Against SARS-CoV Protease

| Compound Type | IC₅₀ (µM) | Notes |

|---|---|---|

| Peptidomimetics | Variable | Structural modifications needed |

| Hydroxyazepan derivatives | High | Effective against protease |

Case Studies and Experimental Findings

- In Vivo Efficacy : A study evaluated the in vivo efficacy of a related compound in a mouse model infected with Mtb H37Ra. The compound showed a significant reduction in bacterial load in the lungs after oral administration, demonstrating its potential as an effective treatment option .

- Cytotoxicity Assessment : While assessing cytotoxicity, certain derivatives exhibited moderate toxicity against cell lines such as A549, indicating that while effective against pathogens, careful consideration of safety profiles is necessary .

Q & A

Q. Basic

- NMR : 1H NMR (DMSO-d6) for azepane ring protons (δ 3.5–4.0 ppm) and carbamate NH (δ 6.8–7.2 ppm) .

- FT-IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C₁₄H₂₁ClN₂O₃: 300.1245) .

How can contradictions in reported solubility data be resolved?

Q. Advanced

- Controlled studies : Measure solubility in DMSO, methanol, and water at standardized pH (e.g., 7.4 for physiological conditions).

- Orthogonal methods : Use dynamic light scattering (DLS) to detect aggregation or NMR saturation transfer for equilibrium solubility .

- Documentation : Report solvent purity, temperature, and equilibration time to ensure reproducibility.

What strategies are effective for analyzing degradation products under accelerated stability conditions?

Q. Advanced

- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), or acidic/alkaline conditions (0.1M HCl/NaOH).

- LC-MS/MS : Identify degradation products using a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) and compare fragmentation patterns to reference standards .

How can the crystal structure be determined using X-ray diffraction and SHELX refinement?

Q. Advanced

- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/water at 4°C).

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Refinement : Solve the structure with SHELXT (direct methods) and refine using SHELXL, incorporating hydrogen bonding and disorder modeling .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and a lab coat.

- Ventilation : Use a fume hood to avoid inhalation of fine powders.

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How can enantiomeric purity be assessed if stereocenters are present?

Q. Advanced

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.

- NMR with chiral shift reagents : Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split proton signals .

What computational tools can predict the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.